molecular formula C6H10Cl2N2O B1382776 (5-Amino-pyridin-2-yl)-methanol dihydrochloride CAS No. 873537-66-7

(5-Amino-pyridin-2-yl)-methanol dihydrochloride

Cat. No.: B1382776
CAS No.: 873537-66-7
M. Wt: 197.06 g/mol
InChI Key: VODGSNUXWUYBDG-UHFFFAOYSA-N
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Description

(5-Amino-pyridin-2-yl)-methanol dihydrochloride is a chemical compound offered for research and development applications. As a functionalized pyridine derivative, it serves as a versatile building block (synthon) in organic synthesis and medicinal chemistry. The presence of both an amino group and a hydroxymethyl group on the pyridine ring makes it a valuable precursor for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, which can be advantageous for various experimental procedures. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(5-aminopyridin-2-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-5-1-2-6(4-9)8-3-5;;/h1-3,9H,4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODGSNUXWUYBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Reduction of Pyridine Derivatives

One prominent approach involves starting from 2-chloro-5-methylpyridine derivatives, which are subjected to reduction and amino-functionalization steps:

  • Starting Material: 2-chloro-5-methylpyridine or related nitro derivatives.
  • Key Reactions:
    • Nitration or chlorination to introduce reactive groups.
    • Reduction of nitro groups to amino groups using catalytic hydrogenation or metal reduction (e.g., palladium on carbon, Raney nickel).
    • Hydroxymethylation of the amino-pyridine core to introduce the methanol moiety.

Research Findings:

  • A patent describes synthesizing amino pyridines via chlorination followed by reduction, then hydroxymethylation using formaldehyde or paraformaldehyde in the presence of catalysts, such as zinc or palladium catalysts, under mild conditions.

Hydroxymethylation of 2-Amino-Pyridine

Hydroxymethylation is a critical step to introduce the methanol group:

  • Method: React 2-amino-pyridine with formaldehyde or paraformaldehyde in aqueous or alcoholic solvents.
  • Conditions: Acidic or neutral pH, moderate temperatures (around 50–80°C).
  • Catalysts: Acid catalysts such as hydrochloric acid or catalytic amounts of acids like sulfuric acid.

Research Data:

  • Hydroxymethylation of amino pyridines with formaldehyde under controlled pH yields the corresponding (5-Amino-pyridin-2-yl)-methanol intermediates efficiently.

Formation of Dihydrochloride Salt

The final step involves converting the free base to its dihydrochloride salt:

  • Procedure: Dissolve the hydroxymethylated amino pyridine in hydrochloric acid solution.
  • Conditions: Mild stirring at room temperature, followed by crystallization or filtration to isolate the dihydrochloride salt.

Research Findings:

  • The dihydrochloride form improves compound stability and solubility, making it suitable for pharmaceutical applications.

Summary of Preparation Methods

Step Description Reagents & Conditions Yield & Purity Data References
1. Chlorination & Reduction Chlorinate pyridine, reduce to amino pyridine Chlorinating agents (Cl2), catalysts (Pd/C), hydrogen or metals High purity amino pyridine derivatives
2. Hydroxymethylation React amino pyridine with formaldehyde Formaldehyde solution, acid catalyst, 50–80°C 85–95% yield of hydroxymethylated product
3. Salt Formation Treat hydroxymethyl compound with HCl Hydrochloric acid, room temperature 90% yield, high purity dihydrochloride

Additional Notes:

  • Solvent Selection: Aqueous ethanol or methanol is often employed for hydroxymethylation.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to determine reaction completion.
  • Purification: Recrystallization from suitable solvents such as ethanol or water ensures high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-pyridin-2-yl)-methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

Drug Development

(5-Amino-pyridin-2-yl)-methanol dihydrochloride is being explored for its therapeutic potential, particularly as an intermediate in the synthesis of various biologically active compounds. Its structural features enable it to act as a building block for more complex molecules that exhibit biological activity against diseases such as cancer and infectious diseases.

Case Study: Anticancer Agents

Research has indicated that derivatives of pyridine compounds, including this compound, show promise as anticancer agents. For instance, certain analogs have been developed to target specific cancer cell receptors, enhancing their efficacy and selectivity. A notable study demonstrated that pyridine derivatives could inhibit tumor growth in preclinical models, suggesting a pathway for further clinical investigation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibitors targeting CDKs have shown potential in treating various cancers by preventing uncontrolled cell proliferation .

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity against a range of pathogens. This property is attributed to its ability to disrupt microbial cell functions and metabolic pathways, making it a candidate for developing new antibiotics .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials used in electronics and catalysis. Its nitrogen-containing structure allows it to form coordination complexes with metals, which can be utilized in catalysis or as sensors.

Polymer Chemistry

In polymer chemistry, this compound can be used to modify polymer surfaces or create new polymer blends that exhibit enhanced properties such as increased thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of (5-Amino-pyridin-2-yl)-methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The methanol group can also participate in various interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pyridoxamine Dihydrochloride

Structure: 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride (CAS: 524-36-7) . Key Differences:

  • Substitution pattern: Pyridoxamine has a methyl group at position 2, an aminomethyl at position 4, and a hydroxymethyl at position 4. In contrast, the target compound lacks the methyl group and positions its amino and hydroxymethyl groups differently (5-amino and 2-hydroxymethyl).
  • Molecular formula: C₈H₁₄N₂O₂·2HCl (MW: 263.13) vs. inferred C₆H₈N₂O·2HCl for the target compound.
    Research Significance : Pyridoxamine is a B₆ vitamin derivative with roles in enzymatic reactions, highlighting how substituent positioning affects biological activity .

2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol Dihydrochloride

Structure: Ethanolamine derivative with a 5-methylpyridin-2-yl group (CAS: 2680542-68-9) . Key Differences:

  • Substituents: Features a 5-methyl group on the pyridine ring and an ethanolamine side chain instead of a hydroxymethyl group.
  • Molecular formula: C₈H₁₄Cl₂N₂O (MW: 225.11) vs. the target compound’s simpler pyridine-methanol backbone . Physicochemical Notes: Limited solubility or melting point data are available, but its lower molecular weight suggests differences in crystallinity compared to bulkier analogs.

(5-Chloro-2-methoxypyridin-3-yl)methanol

Structure : Chloro and methoxy substituents at positions 5 and 2, respectively ().
Key Differences :

  • Functional groups: Replaces the amino group with chlorine and the hydroxymethyl with methoxy, reducing polarity.
  • Reactivity: The chloro group may enable nucleophilic substitution, whereas the amino group in the target compound could participate in hydrogen bonding or conjugation .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

Structure: Pyrimidine core with amino and aminomethyl groups (CAS: Not provided; Empirical formula: C₆H₁₀N₄·2HCl) . Key Differences:

  • Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
  • Applications: Pyrimidine derivatives are common in nucleoside chemistry, suggesting divergent biochemical applications compared to pyridine-based compounds .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
(5-Amino-pyridin-2-yl)-methanol dihydrochloride* C₆H₈N₂O·2HCl ~193.06 (inferred) 5-Amino, 2-hydroxymethyl
Pyridoxamine dihydrochloride C₈H₁₄N₂O₂·2HCl 263.13 2-Methyl, 4-aminomethyl, 5-hydroxymethyl
2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride C₈H₁₄Cl₂N₂O 225.11 5-Methyl, ethanolamine side chain
(5-Chloro-2-methoxypyridin-3-yl)methanol C₇H₈ClNO₂ 173.60 5-Chloro, 2-methoxy, 3-hydroxymethyl
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 209.10 4-Amino, 5-aminomethyl, 2-methyl

*Inferred data based on structural analogs.

Q & A

Q. What comparative studies exist between this compound and its structural analogs in modulating biological activity?

  • Methodology :
  • SAR Studies : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) and test in cell-based assays (e.g., IC₅₀ in cancer lines).
  • Data Analysis : Use ANOVA to compare efficacy and selectivity, referencing analogs like (4-Aminopyridin-2-yl)-methanol hydrochloride .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-pyridin-2-yl)-methanol dihydrochloride
Reactant of Route 2
(5-Amino-pyridin-2-yl)-methanol dihydrochloride

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